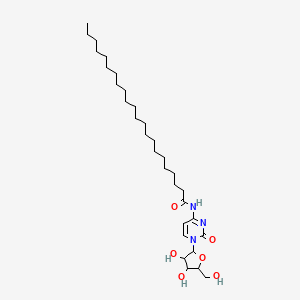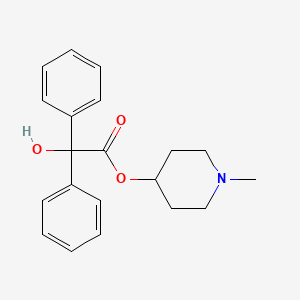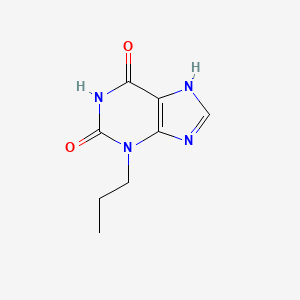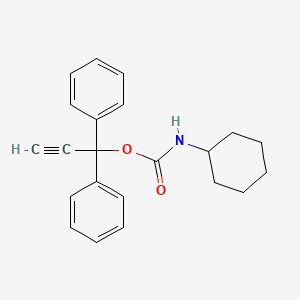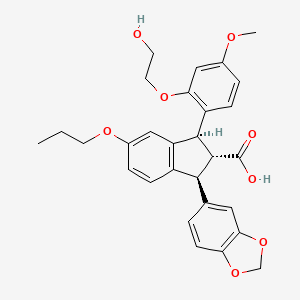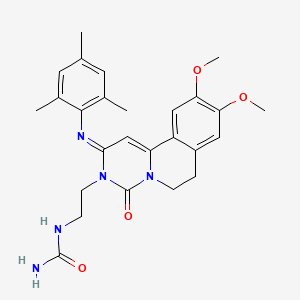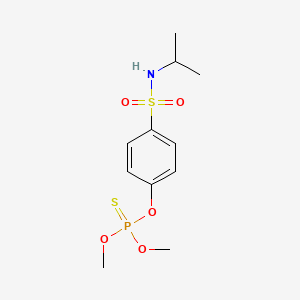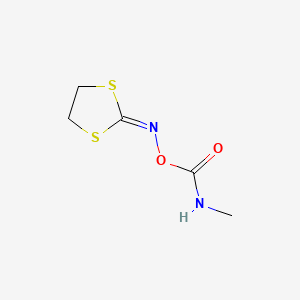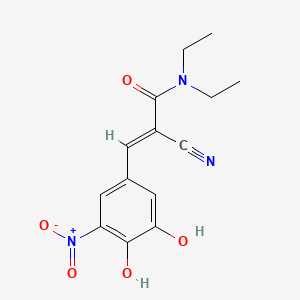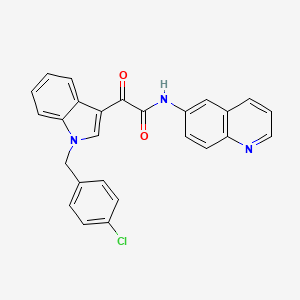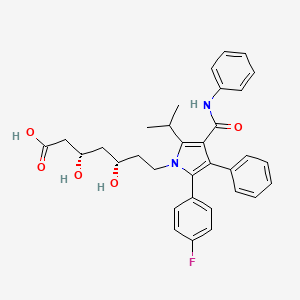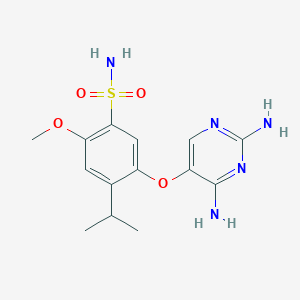
吉法匹坦
概述
描述
科学研究应用
格法匹坦具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究 P2X3 受体拮抗作用及其对各种生化途径的影响。
生物学: 研究其在调节感觉神经活动和在哮喘、间质性膀胱炎和肌肉骨骼疼痛等疾病中的潜在治疗应用中的作用.
医学: 主要用于临床试验,以评估其在治疗慢性咳嗽中的疗效和安全性.
工业: 用于开发针对 P2X3 受体的新药物。
作用机制
生化分析
Biochemical Properties
Gefapixant is a selective antagonist of P2X3 receptors, with some activity against the P2X2/3 receptor subtype . P2X3 receptors are ATP-gated ion channels found on sensory C fibers of the vagus nerve in the airways . In vitro, gefapixant had nanomolar potency for the human P2X3 homotrimeric channel and P2X2/3 hetero-trimeric channel .
Cellular Effects
Gefapixant exerts its therapeutic effects by suppressing the cough reflex initiated by sensory C fibers of the vagus nerve . It inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex . In clinical studies, patients experienced a significant reduction in 24-hour cough frequency compared to placebo .
Molecular Mechanism
The molecular mechanism of Gefapixant involves the selective antagonism of P2X3 receptors . The activation of these receptors is perceived as an urge to cough and initiates a cough reflex . Gefapixant inhibits the binding of ATP to P2X3 receptors, thereby reducing excessive C fiber activation by extracellular ATP and dampening the subsequent cough reflex .
Temporal Effects in Laboratory Settings
Gefapixant has shown significant reductions in 24-hour cough frequency compared to placebo at week 12 in COUGH-1 and at week 24 in COUGH-2 . These reductions were apparent by Week 4 and persisted throughout the remainder of the primary efficacy period .
Metabolic Pathways
Gefapixant is relatively minimally metabolized . Following oral administration, only 14% of the administered dose was recovered as metabolites in the urine and feces . The primary biotransformation pathways observed in gefapixant ADME studies included hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation .
Subcellular Localization
The subcellular localization of Gefapixant is related to its target, the P2X3 receptors. These receptors are located on sensory C fibers of the vagus nerve in the airways . Gefapixant, as a selective antagonist, binds to these receptors, thereby reducing the activation of these fibers and the subsequent cough reflex .
准备方法
格法匹坦可以制备成多种固态形式,包括结晶多晶型物、盐和共晶 . 合成路线涉及制备 5-(2,4-二氨基-嘧啶-5-氧基)-4-异丙基-2-甲氧基-苯磺酰胺 . 该过程包括在特定条件下使适当的起始原料反应,以生成所需的化合物。 工业生产方法侧重于优化产率和纯度,同时确保成本效益和可扩展性 .
化学反应分析
格法匹坦经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见试剂包括氧化剂,例如过氧化氢或高锰酸钾。
还原: 该反应涉及添加氢或去除氧。常见试剂包括还原剂,例如硼氢化钠或氢化锂铝。
取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。常见试剂包括卤素或亲核试剂。
相似化合物的比较
格法匹坦与其他 P2X3 受体拮抗剂进行比较,例如依利匹坦、BLU-5937 和西伏匹坦 . 这些化合物也靶向 P2X3 受体,但其选择性和副作用谱不同。 例如,依利匹坦和 BLU-5937 对 P2X3 受体的选择性更高,与格法匹坦相比,其与味觉相关的副作用发生率更低 . 这种选择性使其在对味觉障碍敏感的患者中可能更适合临床使用 .
类似化合物
依利匹坦: 一种选择性 P2X3 受体拮抗剂,其与味觉相关的副作用发生率较低.
BLU-5937: 另一种选择性 P2X3 受体拮抗剂,具有良好的安全性.
属性
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
| Record name | Gefapixant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015787-98-0 | |
| Record name | Gefapixant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gefapixant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gefapixant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEFAPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gefapixant interact with its target and what are the downstream effects?
A1: Gefapixant acts as a selective antagonist of the P2X3 receptor, a subtype of purinergic receptors. [] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). [] By binding to P2X3, Gefapixant blocks ATP-mediated signaling, thus reducing the activation of sensory nerve fibers, particularly C-fibers in the airways. [, ] This inhibition of P2X3 signaling ultimately leads to a reduction in cough reflex sensitivity. [, ]
Q2: Does Gefapixant demonstrate selectivity for P2X3 over other P2X subtypes?
A2: While Gefapixant exhibits selectivity for the P2X3 homotrimer, it can also modulate the activity of the P2X2/3 heterotrimer. [, ] This lack of complete selectivity is believed to contribute to taste disturbances observed as a side effect. [, ] Newer compounds, like Sivopixant, demonstrate higher selectivity for P2X3 over P2X2/3, potentially reducing the risk of taste-related side effects. []
Q3: What is the significance of ATP and P2X3 in chronic cough?
A3: Chronic cough is often associated with hypersensitivity of the cough reflex. [] ATP, released upon tissue injury or inflammation, acts as a key signaling molecule in the cough reflex pathway. [, ] P2X3 receptors, located on sensory nerve endings in the airways, are activated by ATP, leading to neuronal signaling and ultimately cough. [, ] Therefore, inhibiting P2X3 with Gefapixant can effectively reduce cough hypersensitivity in patients with chronic cough. [, ]
Q4: What is the primary route of Gefapixant elimination?
A4: Gefapixant is primarily eliminated through renal excretion, with approximately 64% of the administered dose recovered unchanged in urine. [] Metabolism plays a minor role in Gefapixant elimination. []
Q5: How does renal impairment affect Gefapixant exposure?
A5: Renal impairment significantly impacts Gefapixant exposure. [] Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment experience a 1.87-, 2.79-, and 3.76-fold increase in exposure, respectively. [] Dose adjustments are recommended for patients with severe renal impairment. []
Q6: Does Gefapixant interact with the OATP1B1 drug transporter?
A7: A study using pitavastatin, a sensitive OATP1B1 substrate, revealed that Gefapixant does not significantly affect pitavastatin exposure. [] This indicates that Gefapixant has a low potential to inhibit the OATP1B1 transporter in a clinically relevant manner. []
Q7: How is Gefapixant typically administered and what is the rationale for the dosing regimen?
A8: Gefapixant is typically administered orally twice daily. [] The pharmacokinetic profile, characterized by an accumulation ratio of approximately 2 at steady state and a mean apparent terminal half-life ranging from 8.2 to 9.6 hours, supports this regimen. []
Q8: What is the evidence supporting the efficacy of Gefapixant in treating chronic cough?
A9: Several clinical trials have investigated the efficacy of Gefapixant in patients with refractory or unexplained chronic cough. Meta-analyses of these trials indicate that moderate to high doses of Gefapixant effectively reduce both objective 24-hour cough frequency and awake cough frequency compared to placebo. [, ]
Q9: What dose of Gefapixant is most effective in reducing cough frequency?
A10: Meta-analysis suggests a dose-dependent effect of Gefapixant on cough frequency. [] Moderate doses (45–50 mg twice daily) show efficacy, but high doses (≥100 mg twice daily) demonstrate a more substantial reduction in both 24-hour and awake cough frequency. [] Notably, high doses also specifically improve nighttime cough frequency, which is not observed with moderate doses. []
Q10: What formulation challenges were encountered during the development of Gefapixant?
A12: Initially, the free base formulation of Gefapixant (F01) exhibited variable bioavailability and sensitivity to food and gastric pH. []
Q11: How were these formulation challenges addressed?
A13: To overcome the limitations of the free base formulation, a citric acid salt formulation (F04) was developed. [] This new formulation demonstrated enhanced drug solubilization, comparable bioavailability to the modified free base formulation (F02), and minimal impact from food or proton pump inhibitors (PPIs). []
Q12: What formulation of Gefapixant is used in the commercial product?
A14: The commercial product utilizes a slightly modified version of the F04 formulation, designated as F04B. [] This formulation has been shown to be bioequivalent to F04A, ensuring consistent pharmacokinetic properties and clinical performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)
